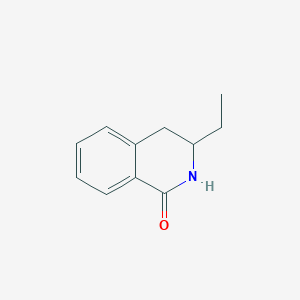
3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a compound with the molecular weight of 175.23 . It is also known by its IUPAC name, 3-ethyl-3,4-dihydro-1 (2H)-isoquinolinone .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) has garnered significant attention due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one can be represented by the InChI code: 1S/C11H13NO/c1-2-9-7-8-5-3-4-6-10 (8)11 (13)12-9/h3-6,9H,2,7H2,1H3, (H,12,13) .Aplicaciones Científicas De Investigación
Neurodegenerative Disease Research
THIQ derivatives, including 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one , have shown promising results against neurodegenerative disorders . Their ability to modulate neurotransmitter systems makes them valuable in the study of diseases like Parkinson’s and Alzheimer’s, where they can serve as potential therapeutic agents or as tools to understand disease pathology.
Infectious Disease Treatment
The structural motif of THIQ is present in natural products that exhibit biological activities against various pathogens . Research into the antimicrobial properties of THIQ derivatives can lead to the development of new treatments for infectious diseases, with 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one playing a role in the synthesis of these potential compounds.
Antineuroinflammatory Agents
N-benzyl THIQ derivatives are known to function as antineuroinflammatory agents . By extension, 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one could be utilized in the synthesis of compounds to mitigate neuroinflammation, which is a feature of various neurological disorders.
Asymmetric Catalysis
THIQ derivatives are used in asymmetric catalysis as chiral scaffolds . The compound could be employed to create or improve catalytic processes that produce enantiomerically pure substances, which are crucial in the pharmaceutical industry.
Synthetic Methodology Development
Recent advances in organic synthesis have focused on the C(1)-functionalization of THIQs . 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one could be a substrate in multicomponent reactions, contributing to the development of sustainable synthetic methodologies.
Alkaloid Synthesis Precursor
Due to its structural features, 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one can act as a precursor in the synthesis of various alkaloids . These alkaloids have a wide range of biological activities and are of great interest in both pharmacological studies and drug development.
Chemical Space Exploration
The incorporation of THIQ motifs into bioactive molecules is a strategy to expand the chemical space in drug discovery . As such, 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one could be instrumental in the design of novel compounds with potential therapeutic applications.
Cancer Research
THIQ derivatives have been evaluated for their selectivity against cancer cell lines . Research involving 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one could lead to the discovery of new anticancer agents or provide insights into the mechanisms of tumor progression.
Safety and Hazards
Direcciones Futuras
The future directions for the study of 3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one and similar compounds lie in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
Mecanismo De Acción
Target of Action
3-Ethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products . THIQ-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds, including this derivative, are known to interact with various biological targets, leading to diverse biological activities
Biochemical Pathways
Thiq-based compounds are known to influence various biochemical pathways due to their diverse biological activities .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Propiedades
IUPAC Name |
3-ethyl-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-9-7-8-5-3-4-6-10(8)11(13)12-9/h3-6,9H,2,7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZPHYNBQUJGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2930785.png)
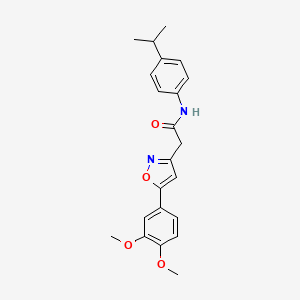
![(5-Chlorothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930787.png)
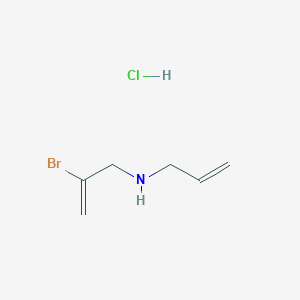
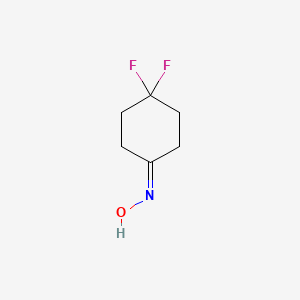
![N-[(3-Phenoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2930794.png)
![3-(3-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930795.png)
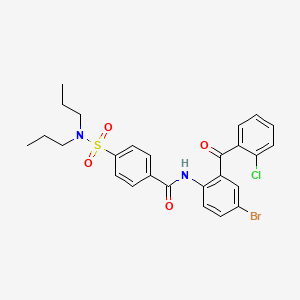
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2930797.png)
![3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2930798.png)
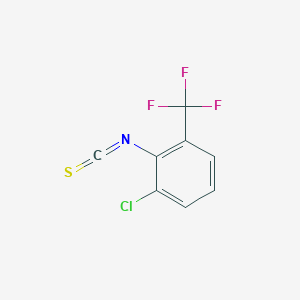
![5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2930804.png)

